molecular formula C23H19N3O4S B2846565 ethyl 3-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate CAS No. 1105236-00-7

ethyl 3-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate

Cat. No. B2846565
CAS RN: 1105236-00-7
M. Wt: 433.48
InChI Key: VBBCYTFMNRXIIT-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate is a chemical compound that can be used for pharmaceutical testing . It is a derivative of thieno[3,2-d]pyrimidine , which is an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, a core structure in the compound, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thieno[3,2-d]pyrimidin-4-one core structure attached to an acetyl amino benzoate group. The phenyl group is attached to the 7-position of the thieno[3,2-d]pyrimidin-4-one ring .


Chemical Reactions Analysis

In the synthesis process, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate and related compounds have been synthesized and characterized in various studies. For instance, Desai et al. (2007) synthesized Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, which is structurally related to the compound . These compounds were synthesized for potential antimicrobial applications (Desai, Shihora, & Moradia, 2007).

Biological Activities

The compound and its derivatives show a range of biological activities. For example, Gad et al. (2020) investigated Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which upon modification, demonstrated potential as apoptosis-inducing agents in breast cancer. The study emphasized the compound's antiproliferative potential against cancer cell lines (Gad et al., 2020).

Heterocyclic Synthesis

This compound is also significant in the synthesis of heterocyclic systems. Selič et al. (1997) detailed the use of similar compounds in the preparation of various heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, showcasing the versatility of these compounds in synthesizing diverse chemical structures (Selič, Grdadolnik, & Stanovnik, 1997).

Antimicrobial Potential

The antimicrobial potential of these compounds is a notable area of research. Khobragade et al. (2010) synthesized Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, showing significant antibacterial and antifungal activities, highlighting the potential of these compounds in antimicrobial applications (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).

Mechanism of Action

Target of Action

The primary targets of the compound “ethyl 3-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate” are currently unknown. This compound belongs to the thieno[3,2-d]pyrimidine class of chemical compounds , which are known to exhibit diverse biological activities . .

Mode of Action

Thieno[3,2-d]pyrimidines are generally synthesized through cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thieno[3,2-d]pyrimidines are known to be involved in a variety of biological activities

Result of Action

Given the diverse biological activities of thieno[3,2-d]pyrimidines , it is plausible that this compound could have multiple effects at the molecular and cellular levels. More research is needed to elucidate these effects.

properties

IUPAC Name

ethyl 3-[[2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-2-30-23(29)16-9-6-10-17(11-16)25-19(27)12-26-14-24-20-18(13-31-21(20)22(26)28)15-7-4-3-5-8-15/h3-11,13-14H,2,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBCYTFMNRXIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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